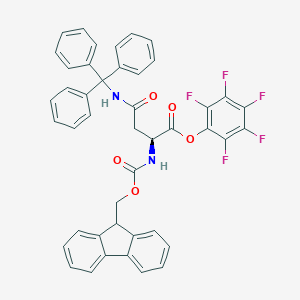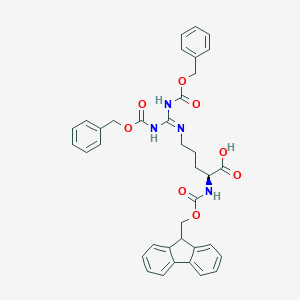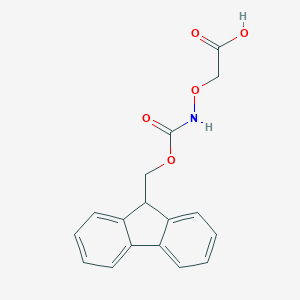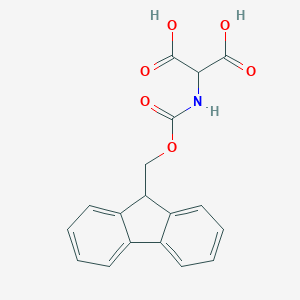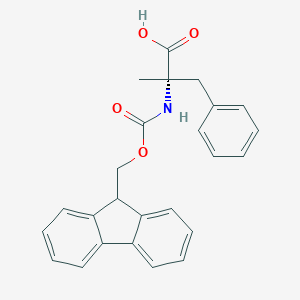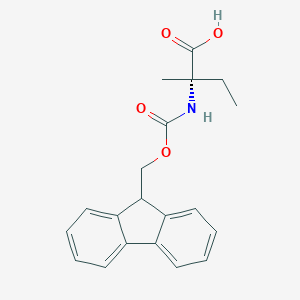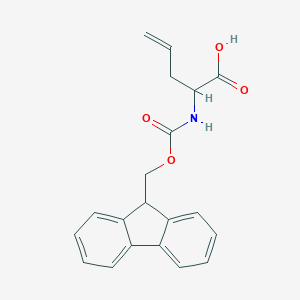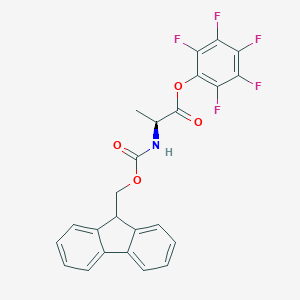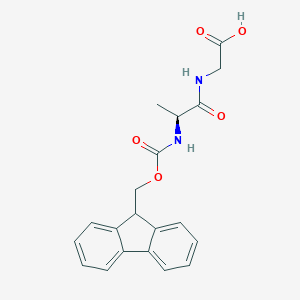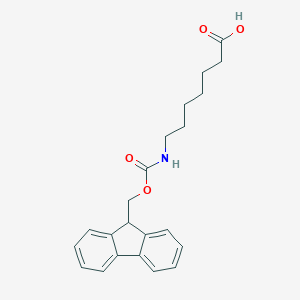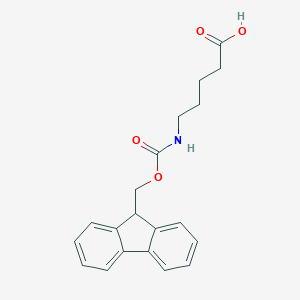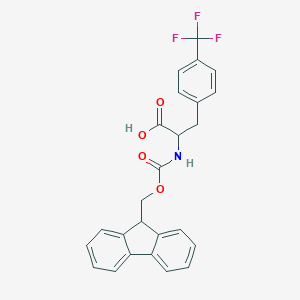
Fmoc-4-cyano-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-cyano-D-phenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a 4-cyanophenyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its unique structural properties .
作用機序
Target of Action
Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these peptide chains by providing a specific amino acid sequence to the chain .
Mode of Action
Fmoc-D-Phe(4-CN)-OH interacts with its targets through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a step-by-step manner. The Fmoc group of the compound acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Fmoc group is removed, leaving behind the synthesized peptide .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Phe(4-CN)-OH are those involved in peptide synthesis. The compound directly contributes to the formation of peptide bonds, which are the primary structures in proteins. The downstream effects of this include the formation of proteins with specific functions, depending on the sequence of amino acids in the peptide chain .
Pharmacokinetics
Like other compounds used in peptide synthesis, it is likely to have low bioavailability due to its use in controlled laboratory conditions .
Result of Action
The molecular and cellular effects of Fmoc-D-Phe(4-CN)-OH’s action are the formation of peptide chains with a specific sequence of amino acids . These peptide chains can then fold into functional proteins, which can have various effects at the cellular level, depending on the specific protein that is formed .
Action Environment
The action, efficacy, and stability of Fmoc-D-Phe(4-CN)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other compounds used in the peptide synthesis process . Optimal conditions are required for the compound to effectively contribute to peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-cyano-D-phenylalanine typically involves the protection of the amino group of 4-cyano-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions
Fmoc-4-cyano-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DCM.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
科学的研究の応用
Chemistry
In chemistry, Fmoc-4-cyano-D-phenylalanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the incorporation of a cyano group, which can be used as a spectroscopic probe .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In industrial applications, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and as biomaterials .
類似化合物との比較
Similar Compounds
Fmoc-4-cyano-L-phenylalanine: Similar to Fmoc-4-cyano-D-phenylalanine but with the L-configuration.
Fmoc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a cyano group.
Fmoc-4-fluoro-D-phenylalanine: Contains a fluorine atom instead of a cyano group.
Uniqueness
This compound is unique due to the presence of the cyano group, which can act as a spectroscopic probe and participate in various chemical reactions. This makes it particularly useful in research applications where additional functionality is required .
特性
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-34-7 |
Source


|
| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
